molecular formula C18H23N5O4 B2676238 ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate CAS No. 1206992-17-7

ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate

Cat. No. B2676238
CAS RN: 1206992-17-7
M. Wt: 373.413
InChI Key: VQVJBCTVSHEPMV-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups, including an ethyl ester, a piperidine ring, and a 1,2,3-triazine ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, while the 1,2,3-triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the ester, piperidine, and 1,2,3-triazine groups. For example, the ester could undergo hydrolysis, the piperidine ring could participate in reactions with electrophiles, and the 1,2,3-triazine ring could undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could influence its solubility in different solvents, and the presence of the nitrogen-containing rings could influence its acidity or basicity .

Scientific Research Applications

Synthesis and Chemical Properties

The research surrounding ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate has primarily focused on its synthesis and the exploration of its chemical properties, contributing to a variety of scientific fields, including medicinal chemistry and organic synthesis. For instance, studies have detailed the synthesis of various derivatives through reactions such as Mannich reactions, which have shown to produce compounds with potential antimicrobial activities (Fandaklı et al., 2012). This process demonstrates the compound's versatility and its applicability in creating novel therapeutic agents.

Antimicrobial and Biological Activities

Further investigations have been conducted on the compound’s derivatives for their antimicrobial and biological activities. For example, the microwave-assisted synthesis of hybrid molecules containing this compound has led to the discovery of new derivatives with promising antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). These findings are crucial for the development of new drugs and contribute to the understanding of how structural modifications can impact biological activity.

Structural Analysis and Complex Formation

Additionally, structural analysis and complex formation studies involving ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate, a related compound, have revealed intricate details about its coordination chemistry, especially in forming complexes with metals such as Ni(II), Zn(II), and Cd(II) (Prakash et al., 2014). This research underscores the compound's potential in material science and coordination chemistry, offering insights into designing metal-organic frameworks or catalytic systems.

Contributions to Drug Discovery and Development

The exploration of the compound's derivatives for anticancer properties represents another significant area of research. Studies aiming to synthesize piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have identified potential anticancer agents, highlighting the compound's relevance in drug discovery and development (Rehman et al., 2018). This research not only contributes to the ongoing search for effective cancer therapies but also illustrates the compound's utility in synthesizing bioactive molecules.

properties

IUPAC Name

ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-3-27-18(26)22-10-8-13(9-11-22)19-16(24)12(2)23-17(25)14-6-4-5-7-15(14)20-21-23/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVJBCTVSHEPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate

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